molecular formula C13H22O4 B15390377 Diisobutyl 2-methylmaleate CAS No. 10061-71-9

Diisobutyl 2-methylmaleate

Cat. No.: B15390377
CAS No.: 10061-71-9
M. Wt: 242.31 g/mol
InChI Key: GSWRSQKYPYOMBE-WDZFZDKYSA-N
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Description

Diisobutyl 2-methylmaleate (hypothetical structure: diisobutyl ester of 2-methylmaleic acid) is an ester derivative of maleic acid, where the maleate backbone is substituted with a methyl group at the 2-position and esterified with two isobutyl groups.

Properties

CAS No.

10061-71-9

Molecular Formula

C13H22O4

Molecular Weight

242.31 g/mol

IUPAC Name

bis(2-methylpropyl) (Z)-2-methylbut-2-enedioate

InChI

InChI=1S/C13H22O4/c1-9(2)7-16-12(14)6-11(5)13(15)17-8-10(3)4/h6,9-10H,7-8H2,1-5H3/b11-6-

InChI Key

GSWRSQKYPYOMBE-WDZFZDKYSA-N

Isomeric SMILES

CC(C)COC(=O)/C=C(/C)\C(=O)OCC(C)C

Canonical SMILES

CC(C)COC(=O)C=C(C)C(=O)OCC(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares Diisobutyl 2-methylmaleate (theoretical) with structurally related esters and functional analogs:

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Key Functional Group Typical Applications
Diisobutyl glutarate N/A C13H24O4 244.33 Diester (glutaric acid) Plasticizers, lubricants
Diisobutyl phthalate (DIBP) 84-69-5 C16H22O4 278.34 Diester (phthalic acid) PVC plasticizer, adhesives
Isobutyl 2-methylbutyrate N/A C10H20O2 172.26 Monoester (branched acid) Flavoring agent, fragrances
Diisobutyl ketone 108-83-8 C9H18O 142.23 Ketone Solvent, coatings
This compound N/A C12H18O4 226.27 Diester (2-methylmaleic acid) Hypothetical: Polymer modifier, solvent

Notes:

  • This compound is expected to have a lower molecular weight than DIBP due to the shorter dicarboxylic acid backbone (maleic vs. phthalic acid).
  • Compared to monoesters like isobutyl 2-methylbutyrate, its diester structure would reduce volatility and increase thermal stability .
  • Unlike diisobutyl ketone, which lacks ester groups, this compound would exhibit polar interactions due to ester functionalities, influencing solubility in organic solvents .

Industrial and Functional Comparisons

  • Plasticizer Efficiency : DIBP is widely used in PVC, but this compound (if synthesized) might offer lower migration rates due to its branched structure, similar to diisobutyl glutarate’s performance in niche applications .
  • Solvent Properties: Diisobutyl ketone’s non-polar nature makes it suitable for coatings, whereas this compound’s ester groups could enhance compatibility with polar polymers .
  • Regulatory Status : DIBP faces restrictions under EU REACH; this compound’s regulatory pathway would depend on ecotoxicity studies, currently lacking in the literature .

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